molecular formula C9H11FN2NaO8P B1139469 5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt CAS No. 103226-10-4

5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt

Cat. No.: B1139469
CAS No.: 103226-10-4
M. Wt: 348.15 g/mol
InChI Key: MMBCLHTXMDSSCH-VWZUFWLJSA-M
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Biochemical Analysis

Biochemical Properties

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidylate synthase (TS), an enzyme involved in DNA synthesis . The nature of these interactions involves the inhibition of DNA synthesis .

Cellular Effects

The effects of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it acts as a DNA synthesis inhibitor . In combination with RNA synthesis inhibitor 3’-C-ethinylcytidine, it induces cell death in cervical cancer cells at nanomolar concentrations .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a potent inhibitor of thymidylate synthase, thereby inhibiting DNA synthesis .

Metabolic Pathways

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is involved in metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels. Specifically, it is a metabolite of 5-Fluorouracil (5-FU), a reagent used to study DNA synthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt typically involves the phosphorylation of 5-Fluoro-2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 5’ position of the deoxyribose sugar.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt is unique due to its potent inhibitory effect on thymidylate synthase, making it a valuable tool in cancer research and treatment. Its ability to induce cell death in cancer cells at nanomolar concentrations sets it apart from other similar compounds .

Properties

CAS No.

103226-10-4

Molecular Formula

C9H11FN2NaO8P

Molecular Weight

348.15 g/mol

IUPAC Name

sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C9H12FN2O8P.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t5-,6+,7+;/m0./s1

InChI Key

MMBCLHTXMDSSCH-VWZUFWLJSA-M

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

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